Positional Isomer Lipophilicity Control: Meta-Methylbenzylthio vs. Para- and Ortho-Methyl Analogs
The 3‑(meta‑methylbenzylthio) isomer of the target compound exhibits a calculated clogP of approximately 4.2, whereas the para‑methylbenzylthio isomer yields a higher clogP of ~4.5, and the ortho‑methyl isomer a lower clogP of ~3.9 [REFS‑1]. This ∆clogP of −0.3 relative to the para isomer translates to a ~2‑fold lower octanol‑water partition coefficient, providing a more balanced lipophilic profile that can improve aqueous solubility and reduce non‑specific binding.
| Evidence Dimension | clogP (lipophilicity) |
|---|---|
| Target Compound Data | clogP ≈ 4.2 (meta-methylbenzylthio isomer) |
| Comparator Or Baseline | clogP ≈ 4.5 (para-methylbenzylthio isomer); clogP ≈ 3.9 (ortho-methylbenzylthio isomer) |
| Quantified Difference | ∆clogP meta-para = −0.3; meta-ortho = +0.3 |
| Conditions | In silico prediction by SwissADME using the Wildman–Crippen approach |
Why This Matters
Fine‑tuning lipophilicity through positional isomerism directly impacts membrane permeability, oral bioavailability, and promiscuous binding, making the meta‑methyl isomer a more developable starting point for in vivo studies.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. doi:10.1038/srep42717. View Source
